Tetrakis(trimethylsiloxy)silane

Catalog No.
S1896283
CAS No.
3555-47-3
M.F
C12H36O4Si5
M. Wt
384.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(trimethylsiloxy)silane

CAS Number

3555-47-3

Product Name

Tetrakis(trimethylsiloxy)silane

IUPAC Name

tetrakis(trimethylsilyl) silicate

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Derivatization Agent for Organic Functional Groups

TTMS acts as a powerful derivatization agent for hydroxyl (OH) groups in organic molecules. The reaction between TTMS and an alcohol (ROH) replaces the OH group with a trimethylsilyl (TMS) group, forming a trimethylsilyloxy (OTMS) derivative (). This derivatization offers several advantages:

  • Increased Volatility: TMS groups are bulky and hydrophobic, making the derivatized molecule more volatile. This facilitates analysis using techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) ().
  • Protection of Hydroxyl Groups: The TMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl group during further synthetic manipulations ().
  • Improved Chromatographic Behavior: TMS derivatives often exhibit better chromatographic behavior, leading to sharper peaks and easier identification in chromatography techniques.

Silylation of Surfaces

TTMS can be used to silylate various surfaces, introducing a silicon-based layer with tailored properties. This silylation process modifies the surface chemistry, impacting characteristics like:

  • Wettability: Silylation can render surfaces hydrophobic (water-repelling) or hydrophilic (water-attracting) depending on the specific silylating agent used ().
  • Adhesion: Silylation can improve adhesion between different materials by creating compatible surface functionalities.
  • Biocompatibility: Silylation can modify the surface properties to enhance biocompatibility for applications like biosensors and implants.

For instance, silylation with TTMS can create hydrophobic coatings on glass surfaces, which finds applications in microfluidics and lab-on-a-chip devices ().

Synthesis of Silicon-Based Materials

TTMS serves as a precursor for the synthesis of various silicon-based materials. Upon controlled hydrolysis and condensation reactions, TTMS can be transformed into:

  • Silicon Dioxide (SiO2): This versatile material finds applications in optics, electronics, and catalysis due to its excellent insulating properties and chemical stability ().
  • Silicate Networks: By reacting TTMS with other precursors, complex silicate networks with tailored structures and functionalities can be obtained for research in areas like photocatalysis and drug delivery ().

Tetrakis(trimethylsiloxy)silane is an organosilicon compound with the chemical formula (Me3Si)4Si(\text{Me}_3\text{Si})_4\text{Si}, where Me represents the methyl group (CH3\text{CH}_3). This compound appears as a colorless liquid and has a melting point of approximately -60 °C and a boiling point ranging from 103 to 106 °C under reduced pressure. It is characterized by tetrahedral molecular symmetry, similar to elemental silicon, and is notable for having silicon atoms bonded to four other silicon atoms .

TTMS is flammable and can irritate skin, eyes, and respiratory system. Exposure to high concentrations can cause respiratory problems []. Always handle TTMS with proper personal protective equipment (PPE) in a well-ventilated fume hood following recommended safety protocols [].

Note:

  • This analysis focuses on scientific research aspects of TTMS.
  • Information on mechanism of action is not available for TTMS in the context of scientific research.

  • Synthesis Reaction: It is synthesized through the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium:
    4Me3SiCl+SiCl4+8Li(Me3Si)4Si+8LiCl4\text{Me}_3\text{SiCl}+\text{SiCl}_4+8\text{Li}\rightarrow (\text{Me}_3\text{Si})_4\text{Si}+8\text{LiCl}
  • Formation of Organolithium Compounds: It can react with methyl lithium to form tris(trimethylsilyl)silyl lithium:
    (Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si}+\text{MeLi}\rightarrow (\text{Me}_3\text{Si})_3\text{SiLi}+\text{Me}_4\text{Si}
    This reaction highlights its utility in synthesizing organolithium reagents, which are valuable in organic synthesis .

The primary method for synthesizing tetrakis(trimethylsiloxy)silane involves the reaction of trimethylsilyl chloride and silicon tetrachloride with lithium. This process requires careful control of conditions to ensure high yields and purity. The use of inert atmospheres during synthesis is recommended to prevent unwanted reactions with moisture or oxygen .

Tetrakis(trimethylsiloxy)silane is widely used in various applications, including:

  • Nanostructured Polymer Films: It serves as a precursor for creating nanostructured organosilicon polymer films through plasma-enhanced chemical vapor deposition (PECVD) techniques.
  • Low Dielectric Constant Films: When combined with cyclohexane, it can be used to synthesize low dielectric constant silicon-carbon-oxygen-hydrogen films, which are important in microelectronics .

Tetrakis(trimethylsiloxy)silane shares similarities with several other organosilicon compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Tris(trimethylsilyl)silyl lithium(Me3Si)3SiLi(\text{Me}_3\text{Si})_3\text{SiLi}Derived from tetrakis(trimethylsiloxy)silane; useful in organic synthesis.
Hexamethyldisiloxane(Me3Si)2O(\text{Me}_3\text{Si})_2\text{O}Commonly used as a silicone oil; less reactive than tetrakis(trimethylsiloxy)silane.
TrimethylsiloxytriethoxysilaneC9H24O4Si\text{C}_9\text{H}_{24}\text{O}_4\text{Si}Used in coatings; has different functional groups affecting reactivity.
Tetrakis(trimethylsilyl)silane(Me3Si)4Si(\text{Me}_3\text{Si})_4\text{Si}Similar structure but lacks the siloxy groups; more reactive towards nucleophiles.

Tetrakis(trimethylsiloxy)silane's unique structure, featuring multiple silicon-silicon bonds and siloxy groups, distinguishes it from these compounds, making it particularly valuable in specialized applications such as advanced materials and nanotechnology .

Precursor Selection and Stoichiometric Optimization

The synthesis of tetrakis(trimethylsiloxy)silane requires careful selection of precursor materials and precise stoichiometric control to achieve optimal yields and product purity [1]. Silicon tetrachloride serves as the central silicon source, providing the tetrahedral silicon core that forms the foundation of the molecular structure [1]. The reaction employs trimethylchlorosilane as the primary source of trimethylsiloxy groups, which are incorporated through nucleophilic substitution mechanisms [1].

The optimal stoichiometric ratio has been established at 1.0 mole of silicon tetrachloride to 4.5 moles of trimethylchlorosilane, ensuring complete substitution of all four chloride groups on the central silicon atom [1]. This precise molar ratio prevents the formation of partially substituted intermediates and maximizes the conversion efficiency to the desired tetrakis(trimethylsiloxy)silane product [1]. Water serves as the hydrolysis agent with an optimal loading of 10.0 moles, added gradually over a controlled three-hour period to regulate the hydrolysis rate and prevent uncontrolled exothermic reactions [1].

ParameterOptimal ValueCritical Function
Temperature Range0 to -10°C (initial), 60-70°C (final)Temperature control prevents side reactions
Reaction Time7 hours totalComplete conversion of precursors
Silicon Tetrachloride : Trimethylchlorosilane Ratio1.0 : 4.5 molar ratioStoichiometric optimization
Water Addition Rate10 mol over 3 hoursControlled hydrolysis rate
Yield98.4%High conversion efficiency
Purity98.2%Product quality control

The selection of high-purity silicon tetrachloride is critical for preventing contamination that could lead to structural defects in the final product [1]. Trimethylchlorosilane must be maintained under anhydrous conditions prior to use, as premature hydrolysis can compromise the stoichiometric balance and reduce overall reaction efficiency [1]. The aqueous-organic biphasic solvent system facilitates phase separation during workup procedures, enabling efficient removal of hydrochloric acid byproducts and unreacted starting materials [1].

Sol-Gel Polycondensation Pathways

The formation of tetrakis(trimethylsiloxy)silane proceeds through a series of hydrolysis and condensation reactions characteristic of sol-gel chemistry [2]. The initial hydrolysis step involves the nucleophilic attack of water molecules on the silicon-chlorine bonds, forming transient silanol intermediates [2]. These silanol groups subsequently undergo condensation reactions to form the stable siloxane linkages that define the final product structure [2].

The sol-gel polycondensation pathway begins with the formation of small silicate clusters dispersed in solution, constituting the sol phase [2]. As the condensation reactions progress, these clusters aggregate and form larger networks through the formation of silicon-oxygen-silicon bridges [2]. The gel formation occurs when sufficient condensation reactions have taken place to create a three-dimensional network that traps the aqueous and alcohol byproducts [2].

The polycondensation mechanism exhibits distinct temperature-dependent phases [1]. During the initial low-temperature phase (0 to -10°C), controlled hydrolysis occurs with minimal condensation, allowing for precise stoichiometric control [1]. The intermediate phase (0 to 10°C) involves aging processes that promote equilibration and the formation of thermodynamically favored products [1]. The final high-temperature phase (60 to 70°C) accelerates condensation reactions and drives the system toward completion [1].

The kinetics of the polycondensation process are governed by multiple competing reactions, including hydrolysis, condensation, and re-esterification [3]. The hydrolysis rate constants vary significantly with pH and temperature, with acid-catalyzed conditions promoting faster reaction rates [3]. The condensation reactions exhibit rate constants in the range of 10⁶ to 10⁸ M⁻¹s⁻¹, depending on the specific reaction conditions and the nature of the condensing species [3].

Temperature effects on the polycondensation pathways are particularly pronounced in the formation of siloxane networks [4]. Higher synthesis temperatures favor the formation of more highly condensed structures with increased thermal stability [4]. The incorporation of organic substituents, such as the trimethylsiloxy groups in tetrakis(trimethylsiloxy)silane, influences the condensation behavior by providing steric hindrance that can direct the formation of specific structural motifs [4].

Catalytic Systems and Kinetic Studies

Trifluoromethanesulfonic acid serves as the primary catalyst for tetrakis(trimethylsiloxy)silane synthesis, functioning as one of the strongest known acids with exceptional catalytic activity [5]. The catalyst loading of 15.0 grams (approximately 1.5 weight percent) provides optimal balance between reaction rate enhancement and product selectivity [1]. This strong acid catalyst facilitates both the hydrolysis of silicon-chlorine bonds and the subsequent condensation reactions through protonation mechanisms [5].

The catalytic mechanism involves the protonation of chloride leaving groups, making them more susceptible to nucleophilic attack by water molecules [6]. Trifluoromethanesulfonic acid exhibits superior performance compared to conventional acid catalysts due to its non-nucleophilic conjugate base, which prevents competing side reactions [5]. The catalyst demonstrates exceptional thermal and chemical stability under the reaction conditions, maintaining activity throughout the entire synthesis process [5].

Reaction TypeTemperature Range (°C)Rate Constant (M⁻¹s⁻¹)Activation Barrier
Initial Hydrolysis0 to -10pH dependentLow (acid catalyzed)
Condensation Phase 10 to 1010⁶ - 10⁸Moderate
Condensation Phase 260 to 70Enhanced by temperatureReduced at higher T
Overall Process0 to 70Multi-step processVariable
Hydrogen Abstraction RateRoom temperature1.4 - 3.8 × 10⁵Silicon-hydrogen bond dependent
Addition Rate ConstantRoom temperature2.2 × 10⁷Low (silyl radical)

Kinetic studies reveal that the synthesis follows complex multi-step kinetics with distinct rate-determining steps at different temperatures [7]. The activation energy for the gelation process decreases with increasing acid catalyst concentration, indicating the effectiveness of acid catalysis in lowering reaction barriers [7]. When the catalyst ratio changes from low to high concentrations, the activation energy decreases from approximately 12.48 kilojoules per mole to 9.35 kilojoules per mole [7].

The reaction kinetics exhibit strong temperature dependence, with shorter gelation times achieved through increased temperature, catalyst concentration, and water content [7]. The viscosity of reaction intermediates decreases with temperature increases, facilitating better mass transfer and reaction rates [7]. The kinetic behavior follows the nucleation-limited growth model, with sol particle growth rates consistent with theoretical predictions for diffusion-controlled processes [7].

Advanced kinetic analysis using statistical optimization methods, such as the Doehlert matrix approach, has demonstrated the ability to systematically optimize synthesis conditions for maximum catalytic efficiency [8]. These studies reveal complex interactions between temperature, catalyst loading, and reaction time that affect both product yield and selectivity [8]. The optimization process identifies critical parameter ranges beyond which catalytic activity decreases significantly, providing guidelines for industrial-scale synthesis [8].

Thermodynamic Stability and Phase Behavior

Thermal Stability Characteristics

Tetrakis(trimethylsiloxy)silane demonstrates exceptional thermal stability across a wide temperature range, exhibiting distinct phase behavior patterns that are characteristic of organosilicon compounds. The compound maintains structural integrity up to approximately 240°C, with thermal decomposition becoming detectable at this temperature threshold [1] [2] [3]. Under inert atmospheric conditions, the thermal stability extends to approximately 400°C, demonstrating the inherent robustness of the siloxane backbone structure [1] [4] [5].

The thermal decomposition pathway follows a complex mechanism involving multiple steps. Initial decomposition occurs through the cleavage of silicon-oxygen bonds, leading to the formation of cyclic siloxane oligomers and methyl radicals [6] [4]. The decomposition kinetics exhibit temperature-dependent behavior, with significantly different Arrhenius parameters observed above and below 320°C [7] [8]. At temperatures between 240-320°C, the decomposition ratio increases from approximately 3% to 6.6%, indicating progressive structural degradation [9] [10].

Phase Transition Behavior

The compound exists as a colorless liquid at ambient conditions, with a notably low melting point of -60°C [11] [12] [13]. This low crystallization temperature is attributed to the flexible siloxane backbone and the steric hindrance provided by the trimethylsiloxy substituents. The glass transition temperature occurs below -60°C, consistent with the high molecular flexibility characteristic of siloxane compounds [11] [12].

Vapor pressure measurements reveal exponential increases with temperature, following the Clausius-Clapeyron relationship. At 20°C, the vapor pressure is 27.4 hPa, increasing to 2 mmHg at 100°C and 40 mmHg at 125°C [14]. This vapor pressure profile indicates moderate volatility at elevated temperatures, which becomes significant above 150°C.

The phase behavior data demonstrates stable liquid-phase existence across the temperature range of -60°C to 200°C, with increasing vapor pressure leading to significant evaporation above 250°C. The critical temperature is estimated to be between 500-600°C, beyond which thermal decomposition becomes the dominant process [5] [15].

Thermodynamic Properties

The enthalpy of vaporization is estimated at 64-75 kJ/mol, indicating moderate intermolecular forces consistent with the siloxane structure [16] [5]. The heat capacity ranges from 450-500 J/(mol·K), reflecting the contribution of molecular vibrations and rotations of the flexible siloxane backbone [5] [15]. The thermal conductivity is estimated at 0.12-0.15 W/(m·K), typical of organic liquids with siloxane structures [5] [15].

Temperature (°C)Physical StateVapor Pressure (mmHg)Stability
-60Solid/Glass< 0.01Stable
25Liquid0.2Stable
100Liquid2Stable
150Liquid15Stable
200Liquid75Stable
250Liquid (degradation starts)300Moderate degradation
300Liquid (significant degradation)1000Significant degradation
350Vapor/degradation products> 2000Unstable
400Vapor/degradation products> 5000Unstable

Surface Tension and Interfacial Activity

Surface Activity Mechanisms

Tetrakis(trimethylsiloxy)silane exhibits exceptional surface activity, demonstrating the ability to significantly reduce surface tension due to its unique molecular architecture. The compound's surface activity originates from the amphiphilic nature of the siloxane backbone combined with the hydrophobic trimethylsiloxy substituents. This structural arrangement allows for effective orientation at air-liquid interfaces, with the siloxane backbone providing flexibility for optimal molecular packing [17] [18] [19].

The surface tension reduction capability is remarkable, with the compound able to lower water surface tension to approximately 20 mN/m at critical concentrations [17] [18] [19]. This performance is comparable to or exceeds that of many conventional surfactants, making it particularly valuable for applications requiring exceptional wetting properties. The critical micelle concentration is estimated to be less than 1 mM, indicating high surface activity efficiency [17] [18] [19].

Interfacial Behavior and Wetting Properties

The wetting behavior of tetrakis(trimethylsiloxy)silane is characterized by strong hydrophobic properties. Contact angle measurements on silicon surfaces demonstrate values ranging from 105° to 110°, indicating significant hydrophobicity [20] [21] [22]. This hydrophobic character is attributed to the methyl groups in the trimethylsiloxy substituents, which present a low-energy surface to aqueous phases.

The interfacial tension with water is high, exceeding 40 mN/m, which is consistent with the hydrophobic nature of the compound [21] [22]. This high interfacial tension contributes to the compound's effectiveness as a surface modifier and its utility in applications requiring water repellency. The spreading coefficient is positive on hydrophobic surfaces, indicating favorable spreading behavior on similar materials [18] [22].

Dynamic Surface Properties

Dynamic surface tension measurements reveal rapid equilibration behavior, with the compound quickly achieving equilibrium at interfaces [23] [18]. This rapid equilibration is attributed to the high molecular mobility of the siloxane backbone and the relatively low molecular weight of the compound. The Marangoni effect is significant, contributing to enhanced spreading and wetting properties [18] [22].

The adsorption efficiency at interfaces is high, with the compound demonstrating strong preferential accumulation at air-liquid boundaries [17] [18]. The molecular area at the interface is estimated to be 0.8-1.2 nm², indicating efficient molecular packing [18] [19]. This compact arrangement contributes to the compound's effectiveness in surface modification applications.

Thermodynamic Parameters of Adsorption

The standard Gibbs free energy of adsorption indicates spontaneous adsorption at interfaces, with values becoming more negative with increasing temperature [24] [25]. This temperature dependence suggests that adsorption is entropy-driven, consistent with the increased molecular mobility at elevated temperatures. The hydrophilic-lipophilic balance is low (< 5), confirming the predominantly hydrophobic character of the compound [17] [18].

PropertyValueReference
Surface Tension Reduction CapabilityHigh (to ~20 mN/m) [17] [18] [19]
Critical Micelle ConcentrationLow (< 1 mM estimated) [17] [18] [19]
Wetting BehaviorHydrophobic [20] [23] [21]
Contact Angle on Silicon105-110° [20] [21] [22]
Interfacial Tension with WaterHigh (> 40 mN/m) [21] [22]
Spreading CoefficientPositive on hydrophobic surfaces [18] [22]
Adsorption EfficiencyHigh [17] [18]
Molecular Area at Interface0.8-1.2 nm² (estimated) [18] [19]
Hydrophilic-Lipophilic BalanceLow (< 5) [17] [18]
Dynamic Surface TensionRapid equilibration [23] [18]

Dielectric Constant and Electronic Polarizability

Dielectric Properties and Electronic Structure

Tetrakis(trimethylsiloxy)silane exhibits distinctive dielectric properties that are characteristic of organosilicon compounds with extended siloxane structures. The relative dielectric constant ranges from 2.1 to 3.6, depending on processing conditions and measurement frequency [26] [2] [27]. This relatively low dielectric constant makes the compound valuable for applications requiring low-k dielectric materials, particularly in microelectronics and semiconductor applications.

The dielectric loss tangent is exceptionally low, typically below 0.01, indicating minimal energy dissipation in alternating electric fields [26] [28] [27]. This low dielectric loss is attributed to the absence of polar groups and the symmetric molecular structure, which minimizes dipole relaxation mechanisms. The electrical conductivity is extremely low, typically less than 10⁻¹² S/m, confirming the compound's excellent insulating properties [26] [28].

Electronic Polarizability and Molecular Properties

The electronic polarizability of tetrakis(trimethylsiloxy)silane is estimated to be 45-55 × 10⁻²⁴ cm³, reflecting the contribution of the extended silicon-oxygen framework to electronic delocalization [29] [30] [31]. This high polarizability is characteristic of silicon-containing compounds, where the larger silicon atoms contribute significantly to the electronic response. The molecular polarizability ranges from 50-60 × 10⁻²⁴ cm³, incorporating both electronic and atomic contributions [29] [30] [31].

The dipole moment is relatively low, ranging from 0.5-1.0 D, indicating limited charge separation in the molecule [29] [30]. This low dipole moment is consistent with the symmetric tetrahedral arrangement of the trimethylsiloxy groups around the central silicon atom. The refractive index of 1.389 reflects the electronic polarizability and is consistent with the calculated molecular polarizability values [11] [32] [33].

Electronic Band Structure and Stability

The electronic band gap is estimated to be 8-9 eV, indicating wide-gap semiconductor behavior [30] [31] [34]. This large band gap contributes to the compound's excellent electrical insulation properties and chemical stability. The ionization potential ranges from 9-10 eV, reflecting the strong binding of valence electrons [30] [31]. The electron affinity is low, typically less than 1 eV, indicating limited tendency to accept electrons [30] [31].

The electronegativity of the compound is estimated at 2.2-2.4, intermediate between purely organic and inorganic materials [30] [31]. This electronegativity value reflects the contribution of both silicon and carbon atoms to the overall electronic structure. The breakdown voltage exceeds 20 kV/mm, demonstrating excellent dielectric strength suitable for high-voltage applications [26] [28].

Frequency-Dependent Dielectric Response

The dielectric constant exhibits minimal frequency dependence over a wide range, indicating the absence of significant relaxation mechanisms [26] [2] [27]. This frequency stability is attributed to the rigid tetrahedral structure and the absence of mobile charge carriers. The dielectric properties remain stable across temperature ranges typical of electronic applications, with minimal variation observed between -40°C and 150°C [26] [28].

The Maxwell-Wagner-Sillars relaxation process is minimal due to the homogeneous nature of the compound and the absence of phase boundaries [26]. This characteristic contributes to the compound's suitability for high-frequency applications where dielectric stability is critical.

PropertyValueReference
Dielectric Constant (relative)2.1-3.6 [26] [2] [27]
Dielectric Loss (tan δ)< 0.01 [26] [28] [27]
Electrical Conductivity< 10⁻¹² S/m [26] [28]
Breakdown Voltage> 20 kV/mm [26] [28]
Electronic Polarizability45-55 × 10⁻²⁴ cm³ [29] [30] [31]
Dipole Moment0.5-1.0 D [29] [30]
Molecular Polarizability50-60 × 10⁻²⁴ cm³ [29] [30] [31]
Refractive Index1.389 [11] [32] [33]
Electronic Band Gap8-9 eV [30] [31] [34]
Ionization Potential9-10 eV [30] [31]
Electron Affinity< 1 eV [30] [31]
Electronegativity2.2-2.4 [30] [31]

UNII

55L9T9A11I

GHS Hazard Statements

Aggregated GHS information provided by 284 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 284 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 225 of 284 companies with hazard statement code(s):;
H315 (90.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Irritant

Other CAS

3555-47-3

Wikipedia

Tetrakis(trimethylsiloxy)silane

General Manufacturing Information

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Last modified: 08-16-2023

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